

The Environmental Footprint of Cerium-140: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium-140

Cat. No.: B079874

[Get Quote](#)

An in-depth examination of the natural and anthropogenic occurrences of **Cerium-140**, its quantification in environmental matrices, and its geochemical behavior.

This technical guide provides a comprehensive overview of the environmental occurrence of **Cerium-140** (^{140}Ce), the most abundant stable isotope of the rare earth element cerium. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on ^{140}Ce 's distribution, analytical methodologies for its detection, and the fundamental geochemical processes governing its fate and transport in the environment.

Introduction to Cerium-140

Cerium, a lanthanide series element, is the most abundant of the rare earth elements in the Earth's crust. It exists as a mix of four stable isotopes, with ^{140}Ce being the most prevalent, constituting approximately 88.45% of naturally occurring cerium.^{[1][2][3][4]} Its stable nature means it does not undergo radioactive decay, making its environmental presence a result of geological and anthropogenic processes rather than radiological decay chains.

The environmental interest in cerium, and by extension ^{140}Ce , has grown due to its increasing industrial use. Applications range from catalysts in automotive converters and diesel fuel additives (as cerium oxide nanoparticles) to glass polishing agents and advanced alloys.^{[5][6]} These applications lead to direct and indirect releases into the environment, supplementing the natural background levels.

Environmental Occurrence and Distribution

Cerium-140 is ubiquitously present in the environment, originating from both natural and human-made sources. Its concentration varies significantly across different environmental compartments.

Natural Sources

The primary natural source of ^{140}Ce is the weathering of crustal rocks. Cerium is a significant component of several minerals, most notably bastnäsite and monazite.^[6] The average concentration of total cerium in the Earth's upper continental crust is estimated to be between 60 and 68 parts per million (ppm).^[1]

Anthropogenic Sources

Industrial activities have become a significant contributor to the environmental load of cerium. The combustion of fossil fuels, particularly diesel containing cerium-based additives, releases cerium oxide nanoparticles into the atmosphere.^[4] Industrial manufacturing of electronics, catalysts, and glass can also lead to localized environmental contamination. Furthermore, isotopes of cerium, including those in the mass range of 140 to 144, are known fission products of uranium, and thus can be present in the environment as a result of nuclear activities.^[1]

Concentrations in Environmental Matrices

The following tables summarize the quantitative data for total cerium concentrations in various environmental matrices. Given that **Cerium-140** constitutes approximately 88.45% of total cerium, its specific concentration can be estimated from these values.

Table 1: Estimated Concentration of Cerium in Solid Matrices

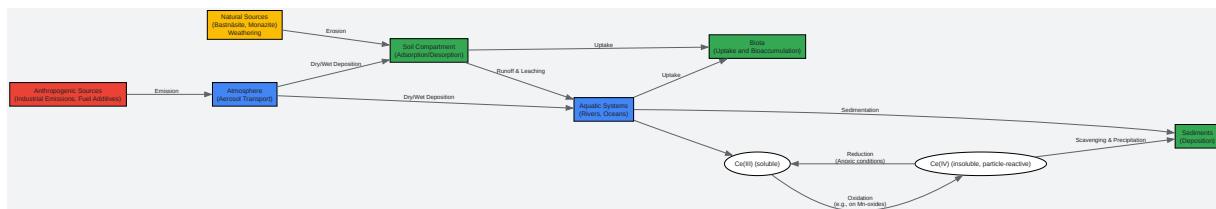
Environmental Matrix	Total Cerium Concentration Range	Estimated ^{140}Ce Concentration Range
Soil	2 - 150 mg/kg[1]	1.77 - 132.68 mg/kg
Stream Sediment	2.2 - 1080 mg/kg[3]	1.95 - 955.26 mg/kg
Igneous Rocks	60 - 104 mg/kg[3]	53.07 - 92.01 mg/kg
Sedimentary Rocks	6.5 - 91 mg/kg[3]	5.75 - 80.50 mg/kg

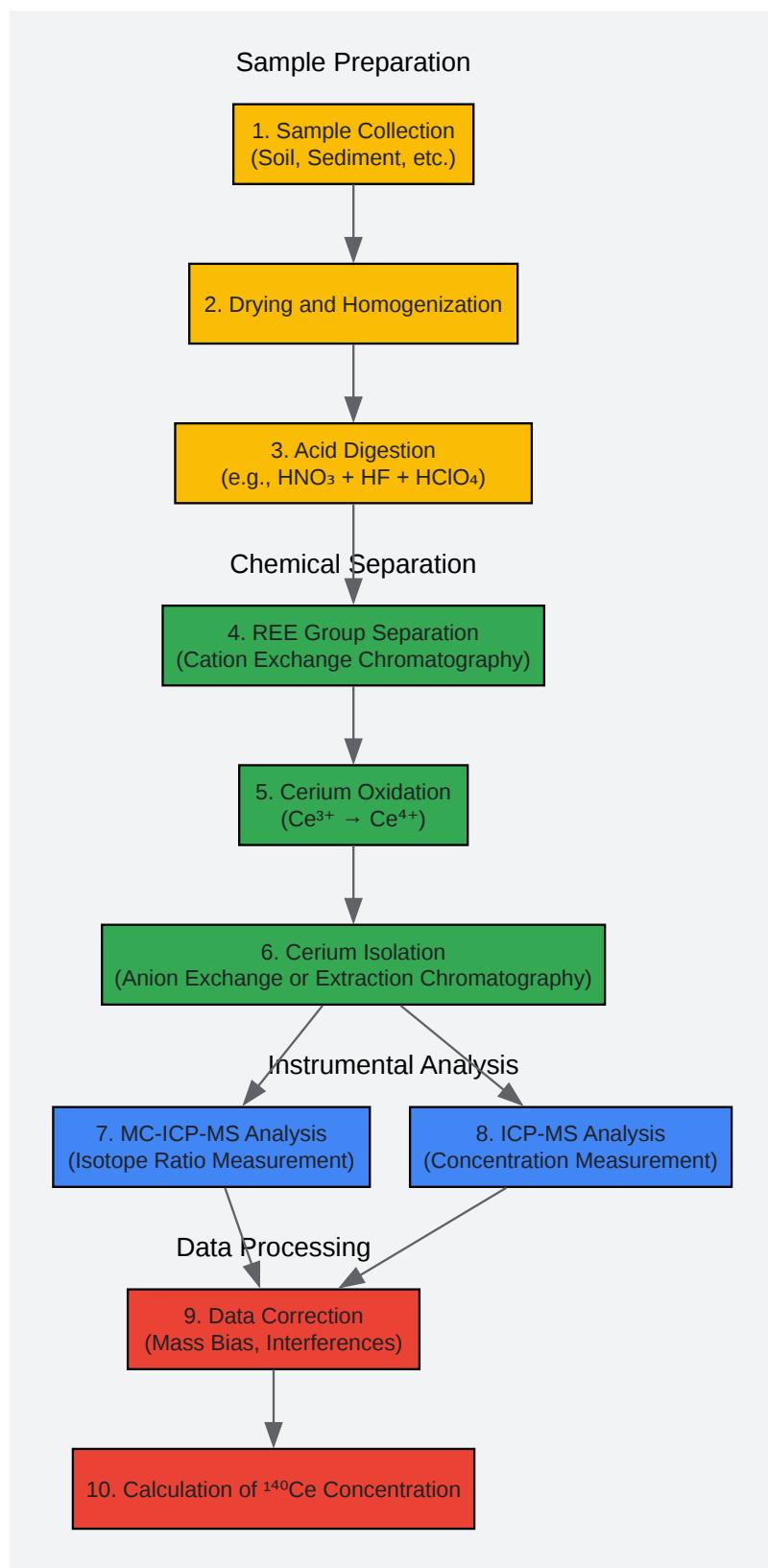
Table 2: Estimated Concentration of Cerium in Aqueous and Atmospheric Matrices

Environmental Matrix	Total Cerium Concentration Range	Estimated ^{140}Ce Concentration Range
Stream Water	<0.002 - 10.1 $\mu\text{g/L}$ [3]	<0.0018 - 8.94 $\mu\text{g/L}$
Seawater	~1.5 ng/L[1]	~1.33 ng/L
Airborne Particulate Matter (PMc)	~2.02 ng/m ³ [4]	~1.79 ng/m ³
Airborne Particulate Matter (PMf)	~1.12 ng/m ³ [4]	~0.99 ng/m ³

Table 3: Cerium Bioaccumulation in Plants

Plant Species	Exposure Concentration	Tissue	Total Cerium Concentration	Estimated ^{140}Ce Concentration
Kidney Bean (<i>Phaseolus vulgaris</i>)	1000 mg/kg nano-CeO ₂ in soil	Roots	26 $\mu\text{g/g}$ ^[7]	22.99 $\mu\text{g/g}$
Kidney Bean (<i>Phaseolus vulgaris</i>)	1000 mg/kg nano-CeO ₂ in soil	Shoots	1.02 $\mu\text{g/g}$ ^[7]	0.90 $\mu\text{g/g}$
Zucchini (<i>Cucurbita pepo</i>)	1228 $\mu\text{g/g}$ NP CeO ₂ in soil	Roots	567,000 ng/g ^[8]	501,436.5 ng/g
Zucchini (<i>Cucurbita pepo</i>)	1228 $\mu\text{g/g}$ NP CeO ₂ in soil	Leaves	1510 ng/g ^[8]	1335.6 ng/g


Geochemical Behavior of Cerium


The environmental fate and transport of cerium are primarily governed by its redox chemistry. Cerium is unique among the rare earth elements for its ability to exist in both the +3 (cerous) and +4 (ceric) oxidation states under typical environmental conditions.^{[6][9]}

- Ce(III): In its trivalent state, cerium is relatively soluble and behaves similarly to other trivalent rare earth elements.
- Ce(IV): In its tetravalent state, cerium forms highly insoluble minerals, most notably cerianite (CeO₂), and readily adsorbs onto particles, particularly iron and manganese oxyhydroxides. ^[9]

This dual valency leads to a phenomenon known as the cerium anomaly, which is a powerful tracer for paleo-redox conditions. In oxidizing environments, the preferential removal of Ce(IV) from the dissolved phase results in a negative cerium anomaly (a depletion of cerium relative to its neighboring rare earth elements) in the water column and a corresponding positive anomaly in the sediments.^[9]

The following diagram illustrates the conceptual environmental cycling of **Cerium-140**, highlighting the key processes that influence its mobility and distribution.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Environmental Geochemistry of Cerium: Applications and Toxicology of Cerium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. weppi gtk fi [weppi gtk fi]
- 4. Cerium Levels in Coarse and Fine Airborne Particulate Matter in El Paso, Texas, U.S.A. [pubs.sciepub.com]
- 5. Environmental Geochemistry of Cerium: Applications and Toxicology of Cerium Oxide Nanoparticles [ideas.repec.org]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Stable cerium isotopes as a tracer of oxidation reactions | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- To cite this document: BenchChem. [The Environmental Footprint of Cerium-140: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079874#environmental-occurrence-of-cerium-140>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com